molecular formula C6H4Br2N2O2 B15332233 2-Bromo-4-(bromomethyl)-5-nitropyridine

2-Bromo-4-(bromomethyl)-5-nitropyridine

Cat. No.: B15332233
M. Wt: 295.92 g/mol
InChI Key: JQZVRXDOFBNELH-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)-5-nitropyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine atoms at the 2 and 4 positions, a nitro group at the 5 position, and a bromomethyl group at the 4 position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(bromomethyl)-5-nitropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 4-methylpyridine to introduce bromine atoms at the desired positions. This is followed by nitration to introduce the nitro group. The bromomethyl group can be introduced through a bromination reaction using N-bromosuccinimide (NBS) under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(bromomethyl)-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Hydrogen Gas and Catalyst: Used for reduction reactions.

    Potassium Permanganate: Used for oxidation reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Reduction Products: Amino derivatives of pyridine.

    Oxidation Products: Carboxylic acid derivatives of pyridine.

Scientific Research Applications

2-Bromo-4-(bromomethyl)-5-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(bromomethyl)-5-nitropyridine depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its biological activity may be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The exact pathways and targets would depend on the specific application and the structure of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(bromomethyl)-5-nitropyridine is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications. This makes it particularly valuable in the synthesis of complex molecules and materials with specific properties.

Properties

Molecular Formula

C6H4Br2N2O2

Molecular Weight

295.92 g/mol

IUPAC Name

2-bromo-4-(bromomethyl)-5-nitropyridine

InChI

InChI=1S/C6H4Br2N2O2/c7-2-4-1-6(8)9-3-5(4)10(11)12/h1,3H,2H2

InChI Key

JQZVRXDOFBNELH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)[N+](=O)[O-])CBr

Origin of Product

United States

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